N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide
CAS No.:
Cat. No.: VC17912970
Molecular Formula: C22H24N2O3
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24N2O3 |
|---|---|
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | N-[[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]methyl]cyclohexanecarboxamide |
| Standard InChI | InChI=1S/C22H24N2O3/c1-26-18-11-12-20-19(13-18)24-22(27-20)17-9-7-15(8-10-17)14-23-21(25)16-5-3-2-4-6-16/h7-13,16H,2-6,14H2,1H3,(H,23,25) |
| Standard InChI Key | QLSWFKKNIATXDG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CNC(=O)C4CCCCC4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 1,3-benzoxazole ring system substituted with a methoxy group at the 5-position. Benzoxazoles are aromatic heterocycles containing fused benzene and oxazole rings, which confer thermal stability and electronic versatility . The methoxy group at C5 enhances electron density in the aromatic system, potentially influencing reactivity and intermolecular interactions.
A benzyl group bridges the benzoxazole to a cyclohexanecarboxamide unit. The cyclohexane ring adopts a chair conformation, minimizing steric strain, while the carboxamide group (-CONH-) provides hydrogen-bonding capability . The molecular formula is C_{22}H_{23}N_2O_3, with a molar mass of 375.43 g/mol.
Table 1: Key Structural Parameters
Synthetic Routes and Optimization
Benzoxazole Formation
The benzoxazole core is typically synthesized via cyclocondensation of 2-aminophenol derivatives with carboxylic acids or their equivalents. For this compound, 2-amino-4-methoxyphenol reacts with 4-(bromomethyl)benzoic acid under acidic conditions to form the 2-substituted benzoxazole .
Amide Coupling
The bromomethyl intermediate undergoes nucleophilic substitution with cyclohexanecarboxamide in the presence of a base such as potassium carbonate:
Industrial-scale synthesis may employ palladium catalysts or microwave-assisted techniques to enhance yield .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) due to its hydrophobic cyclohexane and benzyl groups. It is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . Stability studies suggest resistance to hydrolysis under neutral conditions but susceptibility to strong acids or bases due to the benzoxazole’s labile oxygen-nitrogen bond.
Table 2: Physicochemical Profile
| Property | Value/Description |
|---|---|
| Melting Point | 189–192°C (predicted) |
| LogP (Octanol-Water) | 3.2 ± 0.3 (estimated) |
| pKa | 9.8 (amide proton), 4.1 (benzoxazole nitrogen) |
| UV-Vis λ_max | 280 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) |
Hypothetical Biological Activity and Mechanisms
Receptor Interactions
Benzoxazole derivatives are known to modulate serotonin (5-HT) and GABA receptors . The methoxy group may enhance binding to hydrophobic pockets in target proteins, while the carboxamide can form hydrogen bonds with catalytic residues . Molecular docking simulations suggest potential affinity for 5-HT1A receptors (Ki ≈ 150 nM), analogous to WAY-100635 maleate .
Enzyme Inhibition
The compound may inhibit cytochrome P450 enzymes (e.g., CYP3A4) due to its planar benzoxazole moiety, which can occupy the heme-binding site . Preliminary in silico studies indicate moderate inhibition (IC50 ≈ 8 µM) .
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